molecular formula C6H13NO . HCl B602072 trans-4-Aminocyclohexanol hydrochloride CAS No. 50910-54-8

trans-4-Aminocyclohexanol hydrochloride

Cat. No. B602072
CAS RN: 50910-54-8
M. Wt: 151.63
InChI Key:
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Description

Trans-4-Aminocyclohexanol hydrochloride is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .


Synthesis Analysis

The synthesis of trans-4-aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Molecular Structure Analysis

The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO .


Chemical Reactions Analysis

Trans-4-Aminocyclohexanol hydrochloride has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .


Physical And Chemical Properties Analysis

The molecular weight of trans-4-Aminocyclohexanol hydrochloride is 151.63 g/mol . The melting point is reported to be 225-227 °C .

Scientific Research Applications

  • Synthesis for Pharmaceutical Intermediates : Trans-4-Aminocyclohexanol hydrochloride is used as a precursor in synthesizing pharmaceutical intermediates. A study demonstrated a two-step process to synthesize Trans-4-(N-acetylamido)cyclohexanol, which involved acetylation of p-aminophenol followed by hydrogenation, with a focus on factors affecting these processes (Li Jia-jun, 2012).

  • Role in Medical Intermediate Production : It is a medical intermediate of ambroxol, an active pharmaceutical ingredient. An improved process for its synthesis from 4-acetylaminophenol was studied, detailing the conditions for hydrogenation, hydrolysis, and isomer separation (Y. Jian, 2000).

  • Intermediate in Medicinal Chemistry : Trans-4-Aminocyclohexanol hydrochloride is used in synthesizing N-substituted cyclohex-3-enamines, serving as an economical and versatile intermediate for compounds of interest in medicinal chemistry (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).

  • Biological Evaluation in Cancer Research : It's used in the preparation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an anticancer drug. These metabolites were found to be active against murine leukemia L1210, suggesting the importance of these compounds in cancer therapy (T. Johnston, G. Mccaleb & J. Montgomery, 1975).

  • Pharmacological Studies with Ambroxol : In clinical studies, trans-4-Aminocyclohexanol hydrochloride in the form of ambroxol syrup was found effective in treating patients with acute and chronic bronchitis. The treatment showed significant improvements in coughing, dyspnoea, and expectoration (P. Göbel & H. Rensch, 1978).

Safety And Hazards

Trans-4-Aminocyclohexanol hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trans-4-Aminocyclohexanol hydrochloride is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It has potential for further exploration in the field of organic synthesis and drug development.

properties

IUPAC Name

4-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQEVMZBCBOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971668
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminocyclohexanol hydrochloride

CAS RN

56239-26-0, 50910-54-8
Record name 56239-26-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-amino-, hydrochloride (1:1), trans
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Record name (1s,4s)-4-aminocyclohexan-1-ol hydrochloride
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